molecular formula C17H24N2O2 B8213948 4-(1-Boc-1,2,3,6-tetrahydro-4-pyridyl)-3-methylaniline

4-(1-Boc-1,2,3,6-tetrahydro-4-pyridyl)-3-methylaniline

Cat. No.: B8213948
M. Wt: 288.4 g/mol
InChI Key: ZGGIUBSLZPUMHK-UHFFFAOYSA-N
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Description

4-(1-Boc-1,2,3,6-tetrahydro-4-pyridyl)-3-methylaniline is a synthetic organic compound that belongs to the class of substituted anilines It features a Boc-protected tetrahydropyridine ring attached to a methylaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Boc-1,2,3,6-tetrahydro-4-pyridyl)-3-methylaniline typically involves the following steps:

    Protection of the amine group: The starting material, 4-pyridylamine, is reacted with di-tert-butyl dicarbonate (Boc2O) to protect the amine group, forming 1-Boc-4-pyridylamine.

    Reduction: The protected pyridylamine is then subjected to catalytic hydrogenation to reduce the pyridine ring to a tetrahydropyridine ring.

    Substitution: The resulting 1-Boc-1,2,3,6-tetrahydro-4-pyridylamine is then reacted with 3-bromoaniline under suitable conditions to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes for large-scale production, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(1-Boc-1,2,3,6-tetrahydro-4-pyridyl)-3-methylaniline can undergo various chemical reactions, including:

    Oxidation: The tetrahydropyridine ring can be oxidized back to the pyridine ring under strong oxidizing conditions.

    Reduction: The nitro group, if present, can be reduced to an amine group.

    Substitution: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Trifluoroacetic acid (TFA) for Boc deprotection.

Major Products

    Oxidation: 4-(1,2,3,6-tetrahydro-4-pyridyl)-3-methylaniline.

    Reduction: 4-(1-Boc-1,2,3,6-tetrahydro-4-pyridyl)-3-methylamine.

    Substitution: 4-(1,2,3,6-tetrahydro-4-pyridyl)-3-methylaniline.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 4-(1-Boc-1,2,3,6-tetrahydro-4-pyridyl)-3-methylaniline would depend on its specific application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The Boc group provides protection during synthetic processes, which can be removed to reveal the active amine group that can participate in further reactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-Boc-1,2,3,6-tetrahydro-4-pyridyl)-3-nitroaniline
  • 4-(1-Boc-1,2,3,6-tetrahydro-4-pyridyl)-3-chloroaniline
  • 4-(1-Boc-1,2,3,6-tetrahydro-4-pyridyl)-3-fluoroaniline

Uniqueness

4-(1-Boc-1,2,3,6-tetrahydro-4-pyridyl)-3-methylaniline is unique due to the presence of the methylaniline moiety, which can impart distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity and interactions in various applications.

Properties

IUPAC Name

tert-butyl 4-(4-amino-2-methylphenyl)-3,6-dihydro-2H-pyridine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-12-11-14(18)5-6-15(12)13-7-9-19(10-8-13)16(20)21-17(2,3)4/h5-7,11H,8-10,18H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGGIUBSLZPUMHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)C2=CCN(CC2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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